2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide
Overview
Description
2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step often involves the use of thiol reagents under basic conditions to introduce the sulfanyl group onto the triazole ring.
Attachment of the Chlorobenzyl Moiety: This can be done through a nucleophilic substitution reaction where the triazole-sulfanyl intermediate reacts with a chlorobenzyl halide.
Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorobenzyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of triazole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-methylbenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide
- 2-{[5-(4-fluorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide
Uniqueness
The presence of the chlorobenzyl moiety in 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-diethylphenyl)acetamide distinguishes it from other similar compounds. This unique structural feature can influence its reactivity and biological activity, making it a compound of interest for further study.
Properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-diethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4OS/c1-4-17-8-7-9-18(5-2)22(17)25-21(29)15-30-23-27-26-20(28(23)6-3)14-16-10-12-19(24)13-11-16/h7-13H,4-6,14-15H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPBNKBWCBQXEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NN=C(N2CC)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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